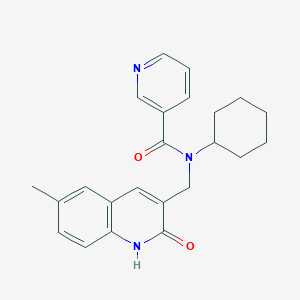
Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester, an acetamido group, and an ethoxyphenylsulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Piperazine Ring: Starting with a suitable piperazine derivative, the ring is functionalized with the desired substituents.
Introduction of the Ethoxyphenylsulfonyl Group: This step often involves a sulfonylation reaction using reagents like sulfonyl chlorides in the presence of a base.
Acetamidation: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of ethoxybenzoic acid derivatives.
Reduction: Formation of ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mécanisme D'action
The mechanism by which Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition. The piperazine ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparaison Avec Des Composés Similaires
- Ethyl 3-acetamido-4-hydroxybenzoate
- Ethyl 1-((3-acetamido-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxylate
Comparison: Ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate is unique due to its specific substitution pattern on the piperazine ring, which can influence its biological activity and binding properties. Compared to similar compounds, it may offer enhanced selectivity and potency in certain biological assays.
Propriétés
IUPAC Name |
ethyl 4-(3-acetamido-4-ethoxyphenyl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6S/c1-4-25-16-7-6-14(12-15(16)18-13(3)21)27(23,24)20-10-8-19(9-11-20)17(22)26-5-2/h6-7,12H,4-5,8-11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZONZAHTVVKGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OCC)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]benzamide](/img/structure/B7719504.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7719515.png)


![(4E)-4-{[8-Methyl-2-(phenylsulfanyl)quinolin-3-YL]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B7719528.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B7719535.png)
![N-(4-methoxyphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7719544.png)
![2-[4-(3,5-Dimethoxybenzoyl)piperazin-1-YL]-3-(5-methyl-1,2,4-oxadiazol-3-YL)quinoline](/img/structure/B7719560.png)


![N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B7719578.png)


![N-ethyl-2-methyl-5-[(2-phenoxyphenyl)sulfamoyl]benzamide](/img/structure/B7719600.png)
